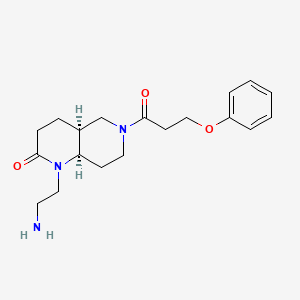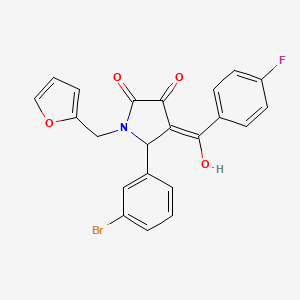
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine, also known as MIBG, is a radiopharmaceutical agent that has been widely used in the diagnosis and treatment of various neuroendocrine tumors. It is a synthetic analog of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological functions.
作用機序
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is taken up by neuroendocrine tumor cells via the norepinephrine transporter, which is overexpressed on these cells. Once inside the cell, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is stored in the neurosecretory granules and emits gamma radiation, which can be detected by imaging techniques. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine also has a cytotoxic effect on tumor cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been shown to have a low toxicity profile and is generally well-tolerated by patients. It has a half-life of approximately 2 hours and is eliminated from the body primarily via the kidneys. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been found to have a high affinity for the norepinephrine transporter, with little affinity for other monoamine transporters. This selectivity allows for the specific targeting of neuroendocrine tumor cells.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has several advantages for use in lab experiments. It is a highly specific radiopharmaceutical agent that can be used to target and visualize neuroendocrine tumor cells. It has a low toxicity profile and can be used in both diagnostic and therapeutic applications. However, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has some limitations, such as its relatively short half-life, which limits the time window for imaging and treatment. It also has limited effectiveness in tumors that do not express the norepinephrine transporter.
将来の方向性
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in the diagnosis and treatment of neuroendocrine tumors. One area of research is the development of new radiopharmaceutical agents that can target other types of tumors. Another area of research is the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Additionally, there is ongoing research into the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in other applications, such as the treatment of heart failure and hypertension.
合成法
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-methoxybenzyl chloride in the presence of sodium hydroxide, followed by the addition of guanidine hydrochloride. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been used extensively in the diagnosis and treatment of pheochromocytoma, a rare tumor that arises from the chromaffin cells of the adrenal gland. It is also used in the diagnosis of neuroblastoma, a type of cancer that develops from immature nerve cells. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is taken up by these tumors, allowing for their detection by imaging techniques such as scintigraphy and positron emission tomography (PET).
特性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methoxyphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFDAQBENFSNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329655.png)

![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)
![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)
![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)

![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)
![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)